1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride
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Overview
Description
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15F3N2O.ClH and a molecular weight of 296.72 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)benzyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
4-(Trifluoromethyl)piperidine hydrochloride: This compound has a piperidine ring instead of a piperazine ring, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its utility in various research applications.
Properties
Molecular Formula |
C12H16ClF3N2O |
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Molecular Weight |
296.71 g/mol |
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;/h1-4,16H,5-9H2;1H |
InChI Key |
FWDJHELMTNZDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
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